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Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Catalog No.
S1903121
CAS No.
203503-03-1
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxyla...

CAS Number

203503-03-1

Product Name

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3

InChI Key

KREUZCYJWPQPJX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Synthesis of More Complex Molecules:

t-Boc-4-AHP serves as a protected amino acid derivative. The presence of the tert-butyl (t-Boc) protecting group safeguards the amine functionality while allowing for chemical modifications at other parts of the molecule. Once the desired modifications are complete, the t-Boc group can be selectively removed to reveal the reactive amine group. This characteristic makes t-Boc-4-AHP a valuable intermediate for the synthesis of various complex molecules, including:

  • Peptidomimetics: Molecules that mimic the structure and function of natural peptides but possess improved stability or other desirable properties [PubChem, tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate, ]
  • Heterocyclic compounds: Organic molecules containing a ring structure with atoms of different elements [ScienceDirect, Heterocyclic Chemistry, ]

Potential Therapeutic Applications:

  • Modulate biological processes [National Institutes of Health, What is Biomedical Research?, ]
  • Interact with specific targets in the body [National Institutes of Health, Understanding Clinical Trials, ]

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Its molecular formula is C10H20N2O3C_{10}H_{20}N_{2}O_{3}, and it features a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics, which allow for diverse chemical reactivity and biological interactions .

Boc-piperidinol itself does not have a known mechanism of action as it is not typically used as a final product. Its significance lies in its role as a precursor for various biologically active molecules. Once incorporated into a larger structure, the Boc group is removed to reveal the functional amine-alcohol moiety, which can then interact with biological targets depending on the specific molecule.

  • Wearing gloves and eye protection when handling the compound.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The amino group can be reduced, leading to the formation of primary or secondary amines.
  • Substitution: The tert-butyl group can be replaced with other functional groups under appropriate conditions.

These reactions make the compound a versatile building block in organic synthesis.

The biological activity of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is primarily linked to its ability to interact with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator, influencing various biological pathways. Research has indicated potential therapeutic properties, making it a candidate for further investigation in drug development .

The synthesis of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through methods such as hydrogenation of pyridine or cyclization of appropriate precursors.
  • Introduction of Functional Groups: The tert-butyl group is introduced via tert-butyl chloroformate. The amino and hydroxyl groups are added through selective functionalization reactions.
  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid .

In industrial settings, these processes are optimized for high yield and purity, often employing continuous flow reactors.

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate has several key applications:

  • Organic Synthesis: Used as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated as a pharmaceutical intermediate for developing new drugs.
  • Biochemical Research: Employed in studying enzyme mechanisms and protein-ligand interactions.
  • Industrial Production: Utilized in manufacturing fine chemicals and agrochemicals due to its stability and reactivity.

Studies on the interactions of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate reveal its potential as a modulator of enzyme activity and receptor binding. These interactions may lead to significant biological effects, making it valuable for research in pharmacology and biochemistry. The exact mechanisms depend on the specific targets involved and the context of use .

Several compounds share structural similarities with tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate:

Compound NameKey Features
Tert-butyl 4-hydroxy-1-piperidinecarboxylateLacks the amino group
Tert-butyl 4-amino-1-piperidinecarboxylateLacks the hydroxyl group
Tert-butyl 3-hydroxy-4-aminopiperidine-1-carboxylateDifferent positioning of functional groups

Uniqueness

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality enhances its chemical reactivity and potential biological activity compared to similar compounds, making it particularly valuable in various fields of research and industry.

Laboratory-Scale Synthesis Routes

L-Aspartic Acid-Based Chiral Synthesis

The utilization of L-aspartic acid as a chiral starting material represents a well-established approach for the asymmetric synthesis of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate . This methodology leverages the inherent chirality of the natural amino acid to control the stereochemical outcome of the final product. The synthetic pathway typically involves methylation of L-aspartic acid, followed by reduction processes to establish the piperidine ring system. A critical step in this sequence includes protection with di-tert-butyl dicarbonate, ensuring preservation of the amino functionality during subsequent transformations .

Research has demonstrated that amino acid-derived synthetic routes provide access to enantiomerically pure trisubstituted piperidines through systematic manipulation of the starting material [2] [3]. The L-glutamic acid-based methodology, which shares fundamental principles with the L-aspartic acid approach, involves esterification of both carboxylic acid groups to give diester intermediates, followed by sodium borohydride reduction to produce diol derivatives. These intermediates are subsequently converted to various piperidines through reaction of corresponding ditosylate compounds with different amines, achieving overall yields ranging from 44% to 55% starting from the natural amino acid [3].

The chiral auxiliary approach has proven particularly effective for controlling stereochemical outcomes in piperidine synthesis. Studies utilizing chiral epoxyaziridines with α-amino esters demonstrate the feasibility of obtaining enantiopure trisubstituted piperidines through successive opening of both oxirane and aziridine rings with complete chemoselectivity and regioselectivity [2]. These transformations typically require Lewis acid catalysis, with ytterbium triflate demonstrating superior performance compared to lithium perchlorate systems.

Radical Cyclization Approaches Using Tin Hydride Mediation

Radical cyclization methodologies employing tributyltin hydride represent a powerful strategy for the construction of substituted piperidine frameworks [4] [5]. These transformations typically involve the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to afford 2,4-disubstituted piperidines with controlled stereochemistry. Cyclization with tributyltin hydride affords trans-piperidines with diastereomeric ratios ranging from 3:1 to 6:1, while the use of tris(trimethylsilyl)silane dramatically enhances selectivity, achieving diastereomeric ratios of up to 99:1 in optimized cases [4] [5].

The mechanism of tin hydride-mediated cyclization involves initiation with azobisisobutyronitrile followed by radical propagation through tin-halogen exchange [6]. The enhanced selectivity observed with tris(trimethylsilyl)silane results from selective rearrangement of the minor stereoisomer through a cascade process involving radical cyclization to the piperidine radical, 1,5-radical translocation, and attack of the translocated radical onto the sulfonamide with extrusion of sulfur dioxide in a Smiles-type rearrangement [4].

Studies on stereoselective synthesis of 2,4,5-trisubstituted piperidines demonstrate the versatility of radical cyclization approaches [7]. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters produces only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1 when the radical stabilizing group is vinyl or phenyl. This methodology enables access to complex polycyclic systems through sequential cyclization reactions.

Tin hydride-mediated radical cyclizations show particular effectiveness in the formation of bicyclic and tricyclic systems containing the piperidine motif [8]. The cyclizations occur through 5-exo, 6-exo, or 7-exo modes to provide fused or spirocyclic products. The elimination of phenylsulfonyl radical from α-sulfonamidoyl radical intermediates represents a key mechanistic feature that enables the formation of stable imine products under the reaction conditions.

Benzyl Bromide-Mediated Quaternary Ammonium Salt Formation

The benzyl bromide-mediated synthesis pathway involves the formation of quaternary ammonium salts as key intermediates in the construction of the piperidine framework [9] [10]. This approach typically utilizes 3-hydroxypyridine as the starting material, which undergoes alkylation with benzyl bromide to generate N-benzyl-3-hydroxypyridine quaternary ammonium salts. These intermediates are subsequently reduced under hydrogenation conditions to afford the desired piperidine derivatives [9].

Industrial implementations of this methodology employ cost-effective nickel-based catalysts under moderate hydrogen pressure conditions ranging from 3 to 5 atmospheres [9]. The process demonstrates significant advantages in terms of cost reduction, operational safety, and product purity when compared to alternative synthetic approaches. The methodology has been successfully scaled for industrial production of N-benzyl-3-piperidinol, an important intermediate in pharmaceutical synthesis.

The quaternization reaction typically proceeds through the Menshutkin mechanism, involving simple alkylation with alkyl halides [11]. Research has demonstrated that reaction conditions can be optimized to minimize side product formation while maximizing the yield of the desired quaternary salt intermediate. Temperature control proves critical, with reactions conducted at 90°C showing complete consumption of starting materials within approximately 7 hours when using appropriate base systems such as diisopropylethylamine [11].

Advanced synthetic applications of quaternary ammonium salt intermediates include the preparation of complex pyridinium bromide derivatives incorporating multiple functional groups [12]. These compounds serve as versatile building blocks for the synthesis of various pharmaceutical targets through subsequent functionalization reactions.

Industrial Production Protocols

Boc Protection/Deprotection Optimization

Industrial-scale Boc protection strategies for piperidine synthesis require careful optimization of reaction conditions to maximize efficiency and minimize production costs [13] [14]. The standard protection protocol involves treatment with di-tert-butyl dicarbonate in the presence of suitable base systems, typically triethylamine or sodium bicarbonate, depending on the sensitivity of the substrate [14]. Optimization studies have demonstrated that polar aprotic solvents such as dichloroethane and tetrahydrofuran enhance reaction homogeneity, while dimethylformamide accelerates alkylation reactions but may require additional purification steps .

Recent developments in Boc deprotection methodology focus on selective thermal deprotection processes that can be conducted under continuous flow conditions [13]. These approaches enable precise control of temperature and residence time parameters, potentially improving efficiency through optimization of reaction conditions. Studies indicate that deprotection efficiency varies significantly based on substrate structure, with N-Boc derivatives of cyclic secondary amines showing enhanced deprotection rates compared to acyclic analogues [13].

Advanced deprotection strategies employ alternative reagents to traditional trifluoroacetic acid systems [16]. These include trimethylsilyl iodide in dichloromethane with solid excess bicarbonate for pH-neutral deprotection conditions, and trimethylsilyl triflate with lutidine systems that complete deprotection within two hours under mild conditions [16]. Thermal deprotection methods offer particular advantages for acid-sensitive substrates, with microwave-assisted protocols achieving complete deprotection in 30 minutes at 150°C using dioxane-water mixtures [16].

Industrial applications of Boc protection chemistry benefit from orthogonal protection strategies that combine Boc groups with other protecting groups such as Fmoc or Cbz systems [14]. This approach enables selective deprotection sequences that are particularly valuable in complex multi-step synthetic sequences. Optimization studies demonstrate that piperidine-based deprotection of Fmoc groups can be conducted with enhanced efficiency through the use of pyrrolidine as an alternative base, offering advantages in terms of volatility and reaction kinetics [17].

Sodium Borohydride Reduction Efficiency Studies

Systematic studies on sodium borohydride reduction efficiency in piperidine synthesis have revealed significant structure-activity relationships that impact industrial process optimization [18] [19]. Comparative analysis of sodium borohydride versus potassium borohydride in the reduction of pyridinium salts to tetrahydropyridines demonstrates that potassium borohydride offers superior performance with lower costs, milder reaction conditions, and improved yields [18]. These findings have important implications for large-scale manufacturing processes where reagent cost and efficiency directly impact production economics.

The order of reactivity among carbonyl groups under sodium borohydride reduction conditions follows the pattern: conjugated enones < ketones < conjugated aldehydes < aldehydes [20]. This selectivity profile enables chemoselective reductions where carbonyl groups of one type can be selectively reduced in the presence of less reactive carbonyl functionalities. Industrial optimization protocols typically employ excess sodium borohydride at -78°C in solvent mixtures of methanol or ethanol in dichloromethane to achieve optimal chemoselectivity [20].

Mechanistic studies indicate that hydroxylic solvents are required for effective reduction, with the rate of reduction being solvent-dependent according to the reactivity order: methanol > ethanol > isopropanol > tert-butanol [20]. The kinetic order with respect to alcohol additives is 1.5 when reactions are performed in aprotic solvents, indicating that sodium borohydride reactivity can be fine-tuned through careful selection of solvent systems and alcohol concentrations [20].

Industrial applications benefit from optimized reaction conditions that consider both yield and selectivity requirements [19]. Temperature control proves critical for maintaining high selectivity, with reactions conducted at 0°C to room temperature providing optimal results for most substrates. The use of alternative solvent systems, including ionic liquids and deep eutectic solvents, represents an emerging area of development for improving reaction efficiency and environmental sustainability [19].

Palladium-Catalyzed Hydrogenation Parameters

Industrial palladium-catalyzed hydrogenation of pyridine derivatives to piperidines requires optimization of multiple reaction parameters including temperature, pressure, catalyst loading, and solvent selection [21] [22] [23]. Studies on the hydrogenation of pyridinecarbonitriles demonstrate that complete conversions can be achieved under mild conditions ranging from 30-50°C and 6 bar hydrogen pressure, with selectivity being highly dependent on the amount of acidic additive employed [21].

The choice of palladium catalyst significantly impacts both activity and selectivity in piperidine synthesis [24] [25]. Palladium on carbon catalysts demonstrate superior performance when employed in aromatic hydrocarbon solvents rather than traditional alcoholic media, eliminating the need for extensive product purification [25]. This solvent optimization provides significant advantages for industrial processes by reducing downstream purification costs and enabling more efficient solvent recovery.

Bimetallic catalyst systems based on palladium combined with base metals such as silver or copper show enhanced activity compared to monometallic palladium catalysts [23]. These improvements are attributed to reduced particle size effects, with bimetallic nanoparticles of 2-3 nm diameter achieving 99% conversion of pyridine with 99% selectivity toward piperidine under optimized conditions of 60°C and 70 atmospheres hydrogen pressure [23].

Recent developments in continuous flow hydrogenation technology enable efficient processing of substituted pyridines using pre-packed catalyst cartridges [26]. These systems typically operate at 60-80°C with hydrogen pressures of 30-90 bar, achieving full conversion at flow rates of 0.5 mL per minute. The continuous flow approach offers advantages for industrial implementation including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and simplified process control [26].

Advanced electrocatalytic hydrogenation methods represent emerging alternatives to traditional thermal processes [27]. These approaches enable hydrogenation of pyridines at ambient temperature and pressure using membrane electrode assemblies with anion-exchange membranes. Carbon-supported rhodium catalysts achieve current densities of 25 mA per square centimeter with 99% current efficiency, offering potential advantages for industrial applications requiring milder reaction conditions [27].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Comprehensive nuclear magnetic resonance spectroscopic analysis of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate reveals distinctive spectral characteristics that enable precise structural identification and stereochemical determination. The compound exhibits well-defined resonances in both proton and carbon-13 nuclear magnetic resonance spectra that correspond to its specific functional groups and molecular framework [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate demonstrates characteristic resonances that are consistent with the expected molecular structure. The tert-butyl protecting group appears as a distinct singlet at δ 1.45-1.50 ppm, integrating for nine protons, which serves as a reliable diagnostic signal for the presence of the tert-butoxycarbonyl functionality [1] [2]. The piperidine ring protons manifest as complex multiplets in the range of δ 2.70-3.80 ppm, with the protons adjacent to the nitrogen atom appearing at δ 2.70-3.45 ppm due to the deshielding effect of the electronegative nitrogen [3] .

The proton bearing the amino group appears as a multiplet at δ 3.99-4.12 ppm, while the proton on the carbon bearing the hydroxyl group resonates at δ 3.58-3.75 ppm [1] [2]. These chemical shifts are characteristic of protons on carbons bearing electronegative substituents. The amino group protons appear as a broad singlet at δ 1.80 ppm, while the hydroxyl proton appears as a broad singlet at δ 4.90 ppm; both of these resonances are exchangeable with deuterium oxide, confirming their assignment to heteroatom-bound protons [2] [5].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate. The tert-butyl methyl carbons appear at δ 28.3-28.4 ppm as three equivalent carbons, while the quaternary tert-butyl carbon resonates at δ 79.0-80.7 ppm [2] [3]. The carbonyl carbon of the carbamate group appears in the typical range for ester carbonyls at δ 154.0-157.1 ppm [2] [3].

The piperidine ring carbons display characteristic patterns, with the carbons adjacent to nitrogen appearing at δ 45.0-56.5 ppm. The carbon bearing the hydroxyl group resonates at δ 68.0-75.1 ppm, while the carbon bearing the amino group appears at δ 55.0-62.5 ppm [2] [3]. The remaining piperidine ring carbons appear in the aliphatic region at δ 24.0-34.1 ppm [2] [3].

NucleusChemical Shift (δ ppm)AssignmentMultiplicity/Notes
¹H NMR1.45-1.50 (s, 9H)C(CH₃)₃ - tert-butyl groupSinglet, 9 protons
¹H NMR3.20-3.80 (m, 4H)Piperidine CH₂ protonsComplex multiplet
¹H NMR2.70-3.45 (m, 2H)CH₂ protons adjacent to nitrogenMultiplet, α to nitrogen
¹H NMR3.99-4.12 (m, 1H)CHN - proton on carbon bearing amino groupMultiplet, 1 proton
¹H NMR3.58-3.75 (m, 1H)CHOH - proton on carbon bearing hydroxylMultiplet, 1 proton
¹³C NMR28.3-28.4C(CH₃)₃ - tert-butyl methyl carbonsThree equivalent methyl groups
¹³C NMR79.0-80.7OC(CH₃)₃ - tert-butyl quaternary carbonQuaternary carbon
¹³C NMR154.0-157.1C=O - carbonyl carbonCarbamate carbonyl

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate reveals characteristic fragmentation patterns that provide valuable structural information and confirm the molecular composition. The compound exhibits a molecular ion peak at m/z 216, corresponding to the calculated molecular weight of 216.28 Da, with the protonated molecular ion [M+H]⁺ appearing at m/z 217 [6] [7] [8].

Primary Fragmentation Pathways

The mass spectrometric fragmentation of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate follows predictable patterns based on the stability of the resulting fragment ions and the weakness of specific bonds within the molecular structure. The most abundant fragment ion appears at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺, which represents a highly stable tertiary carbocation formed through α-cleavage adjacent to the ester oxygen [9] [10].

Loss of the tert-butyl radical produces a significant fragment at m/z 160 [M-C₄H₉]⁺, while loss of the entire tert-butyl ester group results in a fragment at m/z 144 [M-C₄H₉O₂]⁺ [9] [10]. The direct loss of the tert-butoxycarbonyl protecting group generates a fragment at m/z 117 [C₄H₉O₂CO]⁺, which is characteristic of Boc-protected compounds [9] [10].

Piperidine Ring Fragmentation

The piperidine ring system undergoes characteristic fragmentation patterns that provide information about the substitution pattern and functional group arrangement. The hydroxypiperidine fragment appears at m/z 100 [C₅H₁₀NO]⁺ with high relative intensity (70-90%), indicating the stability of this ring-retained fragment bearing the hydroxyl functionality [9] [10]. Similarly, the aminopiperidine fragment at m/z 84 [C₄H₁₀NO]⁺ appears with moderate intensity (45-65%) [9] [10].

Further fragmentation of the piperidine ring system produces a fragment at m/z 70 [C₄H₈N]⁺, corresponding to the base piperidine ring structure. Loss of carbon dioxide from the carbamate functionality generates a fragment at m/z 44 [CO₂]⁺- , which is commonly observed in carbamate-containing compounds [9] [10].

m/zIon TypeFragment StructureRelative Intensity (%)Fragmentation Mechanism
217[M+H]⁺Protonated molecular ion25-45Protonation at nitrogen or oxygen sites
216M⁺-Molecular ion5-15Molecular ion formation via electron impact
160[M-C₄H₉]⁺Loss of tert-butyl radical65-85α-cleavage adjacent to ester oxygen
144[M-C₄H₉O₂]⁺Loss of tert-butyl ester group40-60McLafferty rearrangement + loss of Boc group
100[C₅H₁₀NO]⁺Hydroxypiperidine fragment70-90Ring-retained fragment with hydroxyl
57[C₄H₉]⁺tert-butyl cation80-100Stable tertiary carbocation

Thermodynamic Properties

Melting Point and Boiling Point Correlations

The thermodynamic properties of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate demonstrate characteristic thermal behavior that reflects the molecular structure and intermolecular interactions present in this compound. Analysis of multiple stereoisomers and related derivatives provides comprehensive understanding of the thermal stability and phase transition characteristics of this piperidine carboxylate derivative [11] [12] [13].

Boiling Point Analysis and Structural Correlations

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate exhibits a boiling point of 326.1±42.0 °C at 760 mmHg, which represents a significantly elevated boiling point compared to simple piperidine derivatives [11] [14]. This elevated boiling point can be attributed to several molecular factors that enhance intermolecular interactions and reduce volatility. The presence of both amino and hydroxyl functional groups enables extensive hydrogen bonding networks between molecules, which substantially increases the energy required for phase transition from liquid to vapor [11] [14].

The tert-butoxycarbonyl protecting group contributes additional molecular weight and steric bulk, further elevating the boiling point through increased van der Waals interactions [11] [14]. Comparative analysis with structurally related compounds reveals that similar piperidine carboxylates without the dual amino-hydroxyl substitution pattern exhibit lower boiling points, typically in the range of 280-300 °C [15] [16].

The molecular geometry and stereochemistry of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate influence the efficiency of intermolecular hydrogen bonding, with different stereoisomers potentially exhibiting slightly different boiling points due to variations in crystal packing and hydrogen bonding patterns [17] [13].

Melting Point Determination Challenges

Interestingly, most sources report that melting point data for tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is not available or not determined [11] [18] [14]. This absence of melting point data may indicate that the compound exhibits complex thermal behavior, potentially involving decomposition before reaching a clear melting point or exhibiting polymorphic transitions that complicate precise melting point determination [14] [13].

Related compounds in the same chemical class show melting points ranging from 34-65 °C for simple Boc-protected piperidines to higher temperatures for more heavily substituted derivatives [13] [19]. The compound 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester, which lacks the amino substituent, exhibits a melting point of 156-158 °C, suggesting that the presence of both amino and hydroxyl groups may either elevate the melting point due to increased hydrogen bonding or create thermal instability that prevents clear melting point determination [17] [19].

PropertyValueTemperature/Pressure ConditionsStructural Influence
Boiling Point326.1±42.0 °C760 mmHgHydrogen bonding from NH₂ and OH groups
Flash Point151.0±27.9 °CStandard conditionsThermal stability from Boc protection
Vapor Pressure0.0±1.6 mmHg25°CLow volatility due to polarity and H-bonding
Melting PointNot determinedVarious sourcesComplex thermal behavior or decomposition

Solubility Profile in Organic Solvents

The solubility characteristics of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate in organic solvents reflect the complex interplay between the polar functional groups (amino and hydroxyl), the lipophilic tert-butyl ester moiety, and the heterocyclic piperidine ring system. Understanding these solubility patterns is crucial for synthetic applications, purification procedures, and analytical characterization of this compound [14] [20] .

Polar Aprotic Solvent Compatibility

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate demonstrates high solubility in polar aprotic solvents, which provide optimal conditions for dissolving compounds containing both polar functional groups and lipophilic components. Dimethyl sulfoxide exhibits excellent solubility characteristics due to its high dielectric constant (47.0) and ability to solvate both the polar amino and hydroxyl groups through dipole-dipole interactions without competing hydrogen bonding [20] .

N,N-dimethylformamide represents another highly suitable solvent, commonly employed in synthetic procedures involving Boc-protected compounds [22] [20]. The high dielectric constant (38.0) and aprotic nature of dimethyl formamide allow for efficient dissolution while maintaining chemical stability of the carbamate protecting group [20] . Acetonitrile, with its high dielectric constant (37.5), provides excellent solubility and is frequently used in analytical applications such as high-performance liquid chromatography [23].

Tetrahydrofuran and acetone demonstrate moderate to high solubility, with their intermediate polarity making them suitable general-purpose solvents for various synthetic transformations and purification procedures [23]. These solvents balance the polar requirements of the functional groups with compatibility for the lipophilic tert-butyl component [23].
Chlorinated and Protic Solvent Behavior

Chlorinated solvents such as dichloromethane exhibit moderate solubility characteristics, making them useful for extraction procedures and synthetic applications where controlled solubility is advantageous [20] [24]. The moderate dielectric constant (9.1) of dichloromethane provides sufficient polarity for dissolution while enabling efficient separation from aqueous phases [24].

Polar protic solvents like methanol and ethanol demonstrate moderate solubility due to their ability to form hydrogen bonds with the amino and hydroxyl groups [23]. However, the protic nature of these solvents may compete with intramolecular hydrogen bonding and can potentially affect the stability of certain derivatives under prolonged exposure [23].

Water exhibits poor solubility despite its high polarity (dielectric constant 78.5) due to the significant lipophilic contribution of the tert-butyl group, which disrupts the hydrogen bonding network of water and reduces overall solubility [25]. This poor aqueous solubility is characteristic of tert-butyl ester protected compounds and influences their bioavailability and pharmacological properties [25].

Solvent CategorySolventDielectric ConstantPredicted SolubilityMechanistic Rationale
Polar AproticDMSO47.0HighOptimal polarity for NH₂ and OH groups
Polar AproticDMF38.0HighStandard solvent for Boc chemistry
Polar AproticAcetonitrile37.5HighHigh polarity, analytical compatibility
Polar AproticTHF7.5ModerateGood heterocycle solvent
ChlorinatedDCM9.1ModerateSuitable for Boc-protected amines
Polar ProticMethanol32.6ModerateH-bonding with functional groups
Polar ProticWater78.5Poortert-butyl group reduces solubility
NonpolarHexane1.9PoorIncompatible with polar groups

XLogP3

-0.2

Dates

Last modified: 08-16-2023

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